
(S)-5-Hydroxy Omeprazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-Hydroxy Omeprazole: is a major metabolite of omeprazole, a widely used proton pump inhibitor (PPI) for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. This compound plays a significant role in the metabolism of omeprazole and has been the subject of various scientific studies due to its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Hydroxy Omeprazole typically involves the hydroxylation of omeprazole. This process can be achieved using various chemical reagents and conditions, such as the action of cytochrome P450 (CYP) isoform 2C19, a monooxygenase enzyme. The reaction conditions are carefully controlled to ensure the selective formation of the hydroxylated product.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors and optimized conditions to achieve high yields. The process involves the use of specific catalysts and solvents to facilitate the hydroxylation reaction efficiently.
Analyse Des Réactions Chimiques
(S)-5-Hydroxy Omeprazole: undergoes various chemical reactions, including:
Oxidation: The hydroxylation of omeprazole to form this compound is an oxidation reaction.
Reduction: Although less common, reduction reactions can also be performed under specific conditions.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, particularly CYP2C19, are commonly used for the oxidation of omeprazole.
Reduction: Specific reducing agents and controlled conditions are required for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The primary product of the hydroxylation reaction is this compound. Other minor products may include different positional isomers or oxidized derivatives.
Applications De Recherche Scientifique
(S)-5-Hydroxy Omeprazole: has several scientific research applications, including:
Chemistry: Studied for its role in drug metabolism and the development of new pharmaceuticals.
Biology: Investigated for its effects on biological systems, particularly in relation to enzyme activity and metabolic pathways.
Medicine: Used in clinical studies to understand the pharmacokinetics and pharmacodynamics of omeprazole and its metabolites.
Industry: Applied in the pharmaceutical industry for the development of improved PPIs and other therapeutic agents.
Mécanisme D'action
(S)-5-Hydroxy Omeprazole: exerts its effects by inhibiting the gastric H+/K+-ATPase pump, similar to its parent compound omeprazole. This inhibition reduces gastric acid secretion, providing relief from acid-related conditions. The molecular targets and pathways involved include the proton pump and various signaling pathways related to acid secretion.
Comparaison Avec Des Composés Similaires
(S)-5-Hydroxy Omeprazole: is compared with other similar compounds, such as:
Omeprazole: The parent compound, from which this compound is derived.
Esomeprazole: Another PPI with a similar mechanism of action but different pharmacokinetic properties.
Pantoprazole: A PPI with a slightly different chemical structure and efficacy profile.
The uniqueness of this compound lies in its specific metabolic pathway and its role in the metabolism of omeprazole, which can influence the drug's overall efficacy and safety profile.
Propriétés
Formule moléculaire |
C17H19N3O4S |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
[4-methoxy-6-[[(S)-(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methylpyridin-3-yl]methanol |
InChI |
InChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20)/t25-/m0/s1 |
Clé InChI |
CMZHQFXXAAIBKE-VWLOTQADSA-N |
SMILES isomérique |
CC1=C(C(=CN=C1C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC |
SMILES canonique |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


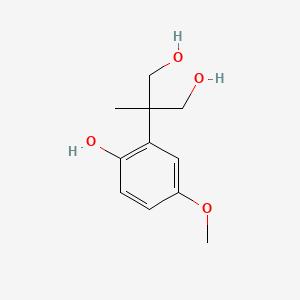
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2R,4S)-4-hydroxy-5-oxo-1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B15354747.png)
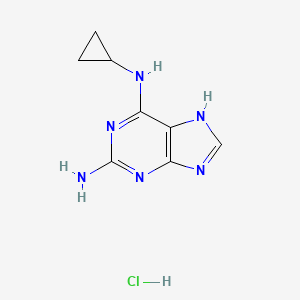
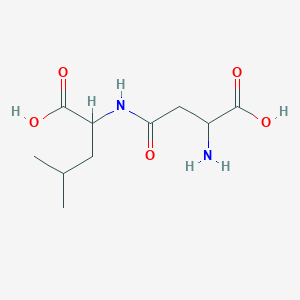
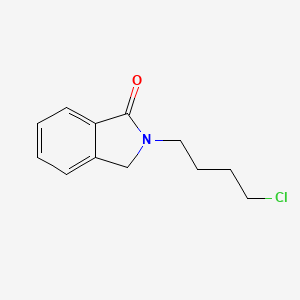

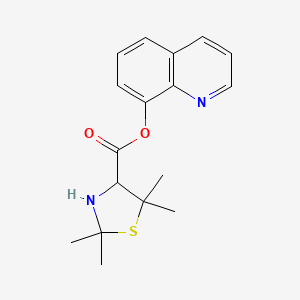
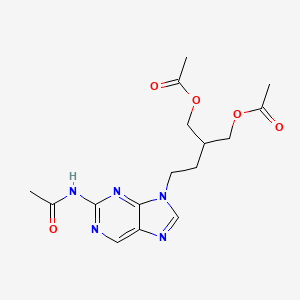
![4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-prop-1-en-2-yl-1,2,4-triazol-3-one](/img/structure/B15354773.png)
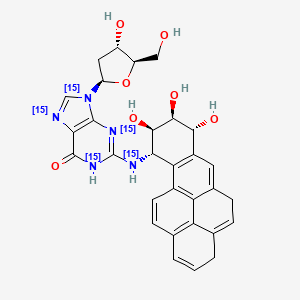
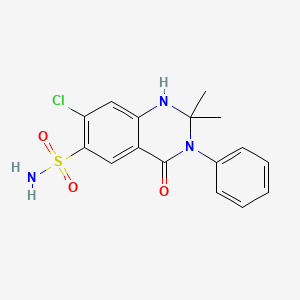
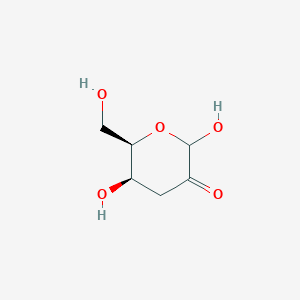
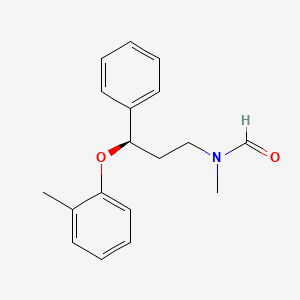
![4-[[1-(6-Bromopyridin-2-yl)piperidin-4-yl]-(2-hydroxyethyl)amino]butan-1-ol](/img/structure/B15354817.png)
